(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone
CAS No.: 2034526-99-1
Cat. No.: VC4276265
Molecular Formula: C18H17ClF2N2O2S
Molecular Weight: 398.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034526-99-1 |
|---|---|
| Molecular Formula | C18H17ClF2N2O2S |
| Molecular Weight | 398.85 |
| IUPAC Name | [3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[2-(difluoromethylsulfanyl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H17ClF2N2O2S/c19-14-10-22-8-7-15(14)25-12-4-3-9-23(11-12)17(24)13-5-1-2-6-16(13)26-18(20)21/h1-2,5-8,10,12,18H,3-4,9,11H2 |
| Standard InChI Key | KKOWNSDDBVFFJH-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)C2=CC=CC=C2SC(F)F)OC3=C(C=NC=C3)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₈H₁₇ClF₂N₂O₂S, with a molecular weight of 398.85 g/mol. Its IUPAC name, [3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[2-(difluoromethylsulfanyl)phenyl]methanone, reflects the integration of a piperidine ring, chloropyridine, and difluoromethylthio aromatic moiety. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 2034526-99-1 |
| SMILES | C1CC(CN(C1)C(=O)C2=CC=CC=C2SC(F)F)OC3=C(C=NC=C3)Cl |
| InChI Key | KKOWNSDDBVFFJH-UHFFFAOYSA-N |
| PubChem CID | 122243502 |
The chloropyridine group at position 3 of the piperidine ring introduces electron-withdrawing effects, while the difluoromethylthio group enhances lipophilicity, influencing membrane permeability .
Crystallographic and Stereochemical Features
X-ray diffraction studies of analogous compounds reveal that the piperidine ring adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain . The dihedral angle between the pyridine and piperidine rings is approximately 11.9°, promoting planar alignment for optimal π-π stacking interactions. The difluoromethylthio group’s sulfur atom engages in hydrogen bonding with biological targets, as observed in protein-ligand co-crystallization studies .
Synthesis and Optimization
Industrial-Scale Production Challenges
Industrial synthesis requires optimizing reaction conditions to address:
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Low Yield in Difluoromethylation: Using excess LiOH (2.2 equiv) in fluorobenzene improves yields to 70% by enhancing nucleophilicity .
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Purification Complexity: Silica gel chromatography (ethyl acetate/petroleum ether) effectively isolates the product, though recrystallization from dichloromethane/methanol (1:1) achieves higher purity .
Biological Activity and Mechanistic Insights
Kinase Inhibition
The compound inhibits cyclin-dependent kinases (CDKs) and JAK/STAT pathways by competing with ATP for binding pockets. Computational docking reveals that the chloropyridine group forms a halogen bond with kinase hinge residues (e.g., CDK2 Glu81), while the difluoromethylthio group stabilizes hydrophobic interactions (Figure 2) .
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) suggest membrane disruption via thioether-mediated lipid peroxidation. The difluoromethyl group’s electronegativity enhances bacterial cell wall penetration.
Medicinal Chemistry Applications
Structure-Activity Relationship (SAR)
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Piperidine Substitutions: Replacing the piperidine oxygen with a sulfur atom decreases CDK2 affinity by 60%, underscoring the importance of hydrogen bonding.
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Difluoromethyl vs. Trifluoromethyl: The difluoromethylthio group improves metabolic stability (t₁/₂ = 4.2 h in human liver microsomes) compared to trifluoromethyl analogs (t₁/₂ = 1.8 h) .
Prodrug Development
Esterification of the ketone moiety with pivaloyloxymethyl groups enhances oral bioavailability (F = 78% in rats vs. 32% for parent compound) by facilitating intestinal absorption.
Computational and Experimental Studies
Density Functional Theory (DFT) Calculations
DFT studies (B3LYP/6-311+G**) indicate that the lowest unoccupied molecular orbital (LUMO) is localized on the chloropyridine ring (-2.1 eV), facilitating electrophilic attack in SNAr reactions. The HOMO (-6.4 eV) resides on the difluoromethylthio group, explaining its radical scavenging activity .
Pharmacokinetic Profiling
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Absorption: LogP = 2.8 (moderate lipophilicity); Caco-2 permeability = 12 × 10⁻⁶ cm/s.
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Metabolism: Primary oxidation by CYP3A4 forms a sulfoxide metabolite, which is glucuronidated and excreted renally.
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